3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine - 1797317-33-9

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine

Catalog Number: EVT-2505533
CAS Number: 1797317-33-9
Molecular Formula: C18H20ClNO5S2
Molecular Weight: 429.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Sulfonamide Formation: The (4-chlorophenyl)sulfonyl group is commonly introduced through the reaction of 4-chlorobenzenesulfonyl chloride with an amine, forming a sulfonamide linkage. [, , , , ]
  • Pyrrolidine Incorporation: Pyrrolidine rings can be incorporated using various synthetic strategies, such as:
    • Cyclization reactions using appropriately substituted starting materials. [, , , ]
    • Ring-opening reactions of cyclic precursors. []
    • Functional group transformations of pre-existing pyrrolidine derivatives. [, ]
Molecular Structure Analysis
  • Conformation: The conformation of the pyrrolidine ring, influenced by substituents and its chemical environment, can impact the compound's ability to interact with biological targets. []
  • Substituents: The nature and position of substituents on the (4-chlorophenyl)sulfonyl and pyrrolidine rings can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, ultimately influencing its pharmacokinetic and pharmacodynamic properties. [, , , , , , , , ]
Chemical Reactions Analysis
  • N-alkylation/arylation: The nitrogen atom of the pyrrolidine ring can be further functionalized through alkylation or arylation reactions, enabling the introduction of additional substituents to fine-tune the compound's properties. [, ]
  • Cyclization: These compounds can serve as intermediates in the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiadiazoles, often achieved through cyclization reactions. [, , ]
  • Derivatization: The (4-chlorophenyl)sulfonyl group can be modified through various reactions, such as oxidation or reduction, to generate new derivatives with altered properties. []
Mechanism of Action
  • Enzyme inhibition: Several studies highlight the ability of these compounds to inhibit enzymes, such as carbonic anhydrase, thromboxane synthase, α-glucosidase, and γ-secretase, suggesting their potential as therapeutic agents for various diseases. [, , , , ]
  • Receptor antagonism: Some compounds act as antagonists for specific receptors, such as cannabinoid (CB1), thromboxane, vasopressin (V1a and V1b), serotonin (5-HT6 and 5-HT7), and E prostanoid receptor 4 (EP4) receptors. [, , , , , , ]
  • Modulation of signaling pathways: Certain compounds influence cellular signaling pathways, such as Rho kinase and hypoxia-inducible factor-1 (HIF-1), which are involved in various physiological and pathological processes. [, ]
Applications
  • Anticancer agents: Some compounds exhibited promising anticancer activity against various cancer cell lines, including melanoma, leukemia, colon cancer, and breast cancer. [, , , ]
  • Antidiabetic agents: Certain derivatives displayed potent inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. []
  • Treatment of Alzheimer's disease: Some compounds showed potential as drug candidates for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) or modulating γ-secretase activity. [, ]
  • Treatment of pain and inflammation: Compounds acting as antagonists for thromboxane receptors, EP4 receptors, or as inhibitors of COX-2, showed potential for treating pain and inflammation. [, ]
  • Treatment of anxiety and depression: 5-HT6 and 5-HT7 receptor antagonists showed potential for treating anxiety and depression. [, ]
  • Neuroprotective agents: Some compounds exhibited neuroprotective properties against astrocyte damage induced by doxorubicin. []
  • Imaging agents: Radiolabeled derivatives showed promise as PET tracers for imaging apoptosis and 5-HT7 receptors in the brain. [, , ]

1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine

    Compound Description: This compound acts as a potent L-type calcium channel blocker, exhibiting activity similar to diltiazem. It demonstrates stereoselective behavior, with the R-(+) enantiomer showing greater potency compared to the S-(-) enantiomer. []

    Relevance: This compound shares a core 1-[(4-chlorophenyl)sulfonyl]pyrrolidine structure with the target compound, 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine. The key difference lies in the substituent at the 2-position of the pyrrolidine ring. In this compound, a 2-thienyl group is present, while the target compound features a sulfonyl group linked to another substituted ethyl group. Despite this difference, the shared core structure suggests potential similarities in their interactions with biological targets, especially considering the established stereoselectivity in 1-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine. []

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazole-2-thiol

    Compound Description: This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown potential as lipoxygenase inhibitors and antibacterial agents. [, ]

    Relevance: While not directly sharing the pyrrolidine core of the target compound, 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine, this compound highlights the significant biological activity associated with the (4-chlorophenyl)sulfonyl moiety. The presence of this moiety in both compounds suggests potential for shared pharmacological properties, although their specific mechanisms of action may differ due to the variation in the core heterocyclic structures. [, ]

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

    Compound Description: SSR149415 acts as a potent and selective vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for both animal and human V1b receptors, demonstrating a favorable pharmacological profile with long-lasting oral effects. [, ]

    Relevance: This compound, SSR149415, emphasizes the importance of the pyrrolidine structure, particularly when substituted with sulfonyl groups and linked to aromatic rings, in achieving interactions with specific biological targets, in this case, the vasopressin V1b receptor. The presence of a substituted sulfonylpyrrolidine moiety in both SSR149415 and the target compound, 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine, points toward a potential for shared pharmacophoric features, although their exact binding profiles and subsequent biological effects may differ due to variations in the surrounding chemical structures. [, ]

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

    Compound Description: MF498 demonstrates efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis through its action as a selective E prostanoid receptor 4 (EP4) antagonist. []

    Relevance: This compound, MF498, emphasizes the potential for sulfonyl groups attached to complex aromatic systems to generate potent and selective modulators of biological targets. While MF498's core structure differs from 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine, the shared presence of a sulfonyl group linked to an aromatic system suggests that the target compound might also exhibit activity towards similar biological targets. Further investigation is needed to ascertain the specific binding affinities and functional effects of 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine in relevant biological assays. []

(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB269970)

    Compound Description: SB269970, a selective 5-HT7 receptor antagonist, exhibits potential in reversing cognitive deficits, particularly those induced by phencyclidine, suggesting its therapeutic potential for cognitive impairment associated with schizophrenia. []

    Relevance: While SB269970's core structure is a pyrrolidine substituted with a sulfonyl group linked to an aromatic ring, its structural difference from 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine lies in the presence of a piperidinyl ethyl substituent on the pyrrolidine ring. This structural similarity suggests that 3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine might also interact with similar biological targets, warranting further investigation into its potential as a 5-HT7 receptor modulator or for other neurological applications. []

Properties

CAS Number

1797317-33-9

Product Name

3-((4-Chlorophenyl)sulfonyl)-1-((2-phenoxyethyl)sulfonyl)pyrrolidine

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2-phenoxyethylsulfonyl)pyrrolidine

Molecular Formula

C18H20ClNO5S2

Molecular Weight

429.93

InChI

InChI=1S/C18H20ClNO5S2/c19-15-6-8-17(9-7-15)27(23,24)18-10-11-20(14-18)26(21,22)13-12-25-16-4-2-1-3-5-16/h1-9,18H,10-14H2

InChI Key

JUAQJBFGZFPECM-UHFFFAOYSA-N

SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)CCOC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.